Compound Description: Venetoclax (ABT-199) is a potent B-cell lymphoma-2 (Bcl-2) protein inhibitor currently in clinical development for treating hematologic malignancies []. It is primarily metabolized in the liver, with nitro reduction being a key metabolic pathway, likely facilitated by gut bacteria [].
Relevance: Venetoclax, like the main compound, contains a sulfonyl group and a substituted aromatic ring. Both compounds also share a similar heterocyclic motif, with Venetoclax containing a pyrrolo[2,3-b]pyridine moiety and the main compound containing a pyridine ring. These structural similarities suggest potential overlap in their binding properties and biological activities. The presence of a nitro group in both Venetoclax and the main compound further suggests that they might undergo similar metabolic transformations, such as nitro reduction, potentially influencing their pharmacological profiles [].
M27
Compound Description: M27 is a major metabolite of Venetoclax in humans, formed by oxidation at the 6 position of the cyclohexenyl ring followed by cyclization at the α-carbon of the piperazine ring []. Despite being a significant metabolite in humans, it is not expected to have clinically relevant on- or off-target pharmacologic activities [].
Relevance: M27 retains the core sulfonyl and substituted benzamide structure found in both Venetoclax and the main compound. While it lacks the nitro group present in the main compound, the structural similarity in the sulfonamide region and the presence of a piperazine ring suggests a potential relationship in their binding interactions and pharmacological effects []. The distinct metabolic pathway leading to M27 formation from Venetoclax further highlights the potential for diverse metabolic transformations of compounds containing similar structural elements.
Compound Description: VNO is an oxidative impurity of Venetoclax, formed during oxidative stress degradation. It can be synthesized by oxidizing Venetoclax with m-CPBA []. VNO can further undergo a [, ] Meisenheimer rearrangement to form Venetoclax hydroxylamine impurity (VHA) [].
Relevance: Like Venetoclax and the main compound, VNO contains a sulfonyl group and a substituted aromatic ring with a nitro group. The presence of these common functional groups suggests that VNO might exhibit similar biological activities and metabolic pathways as the main compound []. Furthermore, the observation of Meisenheimer rearrangement in VNO highlights the potential reactivity and instability of compounds containing nitro groups, particularly in the presence of nucleophiles or under specific reaction conditions. This information could be relevant for understanding the stability and potential degradation pathways of the main compound [].
Compound Description: VHA is another oxidative impurity of Venetoclax, formed via Meisenheimer rearrangement of VNO []. Both VNO and VHA are significant impurities observed during Venetoclax synthesis and degradation, highlighting the need for their control during drug manufacturing [].
Relevance: The formation of VHA from VNO, both structurally similar to Venetoclax and the main compound, emphasizes the potential for unexpected rearrangements and side reactions in compounds containing similar functional groups. The presence of a nitro group, a sulfonamide group, and a piperazine ring in VHA suggests potential for similar biological activities and metabolic transformations as the main compound []. Understanding the formation and properties of such impurities is crucial for ensuring the safety and efficacy of pharmaceutical products.
Compound Description: This compound, also structurally related to Venetoclax, has shown promising activity in treating chronic lymphocytic leukemia and has been granted orphan drug designation for this indication [].
Relevance: This compound shares a striking structural resemblance to both Venetoclax and the main compound, featuring a sulfonamide group, a nitro-substituted aromatic ring, and a piperazine moiety. This strong structural similarity suggests potential for shared binding interactions and biological activities []. The success of this compound in clinical trials for chronic lymphocytic leukemia highlights the therapeutic potential of compounds with similar structures, further emphasizing the importance of exploring the pharmacological profile of 5-nitro-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)furan-2-carboxamide.
Compound Description: This is another Venetoclax analogue that has been investigated for its potential in treating autoimmune diseases like systemic lupus erythematosus, lupus nephritis, and Sjogren's syndrome [].
Relevance: Similar to the main compound, this analogue contains a sulfonyl group, a nitro-substituted aromatic ring, and a piperazine ring. The structural similarities suggest that this compound might interact with similar biological targets and potentially exhibit analogous therapeutic effects or side effects []. This further underscores the need for a thorough investigation of the pharmacological profile of 5-nitro-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)furan-2-carboxamide, as even minor structural modifications can significantly alter the activity and target specificity of compounds.
Overview
5-nitro-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)furan-2-carboxamide is a complex organic compound characterized by its unique molecular structure and potential applications in medicinal chemistry. This compound is notable for its incorporation of a nitro group, a furan ring, and a piperazine moiety, which contribute to its biological activity.
Source
The compound can be synthesized through various chemical pathways, with literature suggesting methods involving the reaction of furan derivatives with piperazine and nitro-substituted groups. The specific details of these synthetic routes can vary based on the desired purity and yield.
Classification
This compound falls under the category of nitrofuran derivatives, which are known for their antimicrobial properties. It also contains elements typical of piperazine derivatives, which are widely studied for their pharmacological effects.
Synthesis Analysis
Methods
The synthesis of 5-nitro-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)furan-2-carboxamide typically involves multi-step reactions. Key methods include:
Formation of the Furan Ring: The furan moiety can be synthesized from furfural or other furan precursors through cyclization reactions.
Piperazine Substitution: Piperazine is introduced via nucleophilic substitution reactions, where the nitrogen atom of piperazine attacks an electrophilic center on the furan derivative.
Nitro Group Introduction: The nitro group can be added using nitration techniques, often involving nitric acid or nitrous acid under controlled conditions to avoid over-nitration.
Technical details regarding reaction conditions, such as temperature, pressure, and solvents used, are crucial for optimizing yield and purity.
Molecular Structure Analysis
Structure
The molecular formula of 5-nitro-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)furan-2-carboxamide is C18H23N5O4S. The structure consists of:
A furan ring connected to a carboxamide group.
A piperazine ring linked through a propyl chain.
A pyridine ring that is sulfonated.
Data
The compound's molecular weight is approximately 393.47 g/mol. Detailed structural analysis can be performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography to confirm the spatial arrangement of atoms.
Chemical Reactions Analysis
Reactions
The chemical reactivity of 5-nitro-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)furan-2-carboxamide can be explored through various reactions:
Reduction Reactions: The nitro group can undergo reduction to form an amine, which may enhance biological activity.
Nucleophilic Substitution: The piperazine nitrogen can participate in further substitutions, allowing for the introduction of additional functional groups.
Sulfonamide Formation: The sulfonyl group can react with nucleophiles, potentially leading to new derivatives with varied pharmacological properties.
Technical details about reaction conditions and potential catalysts are essential for optimizing these transformations.
Mechanism of Action
Process
The mechanism of action for 5-nitro-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)furan-2-carboxamide is likely related to its ability to interact with bacterial enzymes. Nitrofuran compounds generally exert their effects by:
Reduction to Active Metabolites: Once inside bacterial cells, the nitro group is reduced to form reactive intermediates that can damage DNA and inhibit replication.
Interference with Cellular Processes: The presence of the piperazine and pyridine rings may enhance binding affinity to bacterial targets, improving efficacy against infections.
Data from studies indicate that compounds with similar structures exhibit broad-spectrum antimicrobial activity.
Physical and Chemical Properties Analysis
Physical Properties
The physical properties of 5-nitro-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)furan-2-carboxamide include:
Appearance: Typically a crystalline solid.
Solubility: Solubility in polar solvents like water or methanol may vary based on the presence of functional groups.
Chemical Properties
Chemical properties include:
Stability: Stability under various pH conditions is important for storage and application.
Reactivity: Reactivity towards nucleophiles and electrophiles due to functional groups present in the structure.
Relevant data from chemical databases can provide insights into these properties.
Applications
Scientific Uses
5-nitro-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)furan-2-carboxamide has potential applications in:
Antimicrobial Agents: As a candidate for treating bacterial infections due to its nitrofuran structure.
Pharmaceutical Development: Serving as a lead compound for modifications aimed at enhancing efficacy and reducing toxicity.
Research Tool: Utilized in studies investigating mechanisms of bacterial resistance and drug interactions.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.